32-Hydroxylanosterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

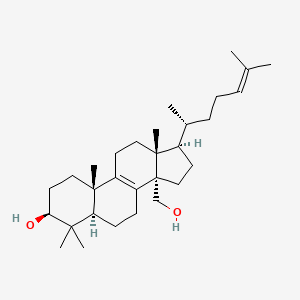

32-Hydroxylanosterol is a triterpenoid.

Aplicaciones Científicas De Investigación

Biological Significance

32-Hydroxylanosterol is a member of the oxysterols family, which are oxidized derivatives of cholesterol. These compounds are known to influence several physiological processes, including cholesterol metabolism, cell signaling, and immune responses. The following sections outline specific applications of this compound based on recent research findings.

Applications in Disease Mechanisms

-

Cancer Research :

- Role in Tumorigenesis : Studies have indicated that this compound may affect cancer cell proliferation and metastasis. For instance, it has been shown to inhibit cholesterol synthesis pathways in cancer cells, potentially leading to reduced tumor growth and spread .

- Targeting Cholesterol Metabolism : The compound's ability to modulate cholesterol homeostasis suggests a therapeutic avenue for targeting hypercholesterolemia-related cancers .

- Cardiovascular Diseases :

- Neurological Disorders :

Diagnostic Applications

-

Biomarkers for Liver Disease :

- Recent studies have explored the potential of oxysterols as non-invasive biomarkers for liver diseases such as biliary atresia (BA). Specifically, urinary levels of certain oxysterols have been linked to the diagnosis and prognosis of BA . While this compound itself has not been directly studied as a biomarker, its structural relatives suggest a similar potential.

- Assessment of Cholesterol Metabolism Disorders :

Therapeutic Applications

- Cancer Treatment Strategies :

- Immunomodulation :

Case Studies

- A multicenter study examined urinary oxysterols as diagnostic markers for neonatal cholestasis, highlighting how compounds like this compound could be leveraged for clinical diagnostics .

- Research into the effects of 27-hydroxycholesterol (a related oxysterol) on thyroid carcinoma has opened avenues for exploring similar effects with this compound, particularly regarding tumor proliferation and response to treatment .

Análisis De Reacciones Químicas

Key Features:

-

Stereospecificity at C4 is maintained during demethylation, favoring equatorial methyl group recognition .

-

The Bloch pathway prioritizes 32-hydroxylanosterol over Kandutch-Russell pathway intermediates in mammals .

Enzyme-Catalyzed Regulatory Reactions

This compound participates in feedback regulation of cholesterol synthesis:

-

HMG-CoA Reductase Repression : At cellular concentrations of ~10–50 nM, this compound suppresses HMG-CoA reductase activity by 30–40% , comparable to 25-hydroxycholesterol .

-

Synergy with Other Oxysterols : Combined with 24(S),25-epoxycholesterol, it amplifies sterol regulatory element-binding protein (SREBP) inhibition .

Experimental Data:

| Parameter | Value | Source |

|---|---|---|

| Cellular Concentration | 10–50 nM | |

| HMG-CoA Reductase Repression | 30% increase in repressor units | |

| Enzymatic Km (CYP51) | 2.5 µM (lanosterol substrate) |

Key Derivatives:

-

32-Oxolanosterol : Produced via enzymatic or chemical oxidation; inhibits lanosterol cyclase .

-

32-Fluorolanosterol : A synthetic analog used to study sterol-protein interactions .

Role in Cholesterol Homeostasis

This compound intersects with metabolic regulation:

-

Feedback Loop : Accumulation downregulates mevalonate pathway enzymes, reducing cholesterol synthesis .

-

Pathological Relevance : Elevated levels correlate with dyslipidemia and resistance to ferroptosis in cancer cells .

Mechanistic Insights:

-

LXR Modulation : Indirectly activates liver X receptors (LXRs) by depleting free cholesterol pools .

-

GPX4 Dependency : Cancer cells with high this compound levels exhibit upregulated glutathione peroxidase 4 (GPX4) to mitigate oxidative stress .

Data Table: Key Reactions and Conditions

Propiedades

Fórmula molecular |

C30H50O2 |

|---|---|

Peso molecular |

442.7 g/mol |

Nombre IUPAC |

(3S,5R,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h9,21-22,25-26,31-32H,8,10-19H2,1-7H3/t21-,22-,25+,26+,28-,29-,30-/m1/s1 |

Clave InChI |

DWVYYKFZEDMMPU-PUXRVUTHSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)CO |

SMILES isomérico |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)CO |

SMILES canónico |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)CO |

Sinónimos |

32-hydroxylanosterol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.